molecular formula C20H20N8Na2O5 B8070337 disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

Cat. No.: B8070337
M. Wt: 498.4 g/mol
InChI Key: DASQOOZCTWOQPA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amethopterin (disodium) involves the reaction of 4-amino-4-deoxy-N10-methylpteroic acid with L-glutamic acid in the presence of a dehydrating agent. The reaction is typically carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Amethopterin (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The final product is often subjected to crystallization and purification steps to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Amethopterin (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions include various derivatives of Amethopterin (disodium) that have modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Amethopterin (disodium) has a wide range of scientific research applications, including:

Mechanism of Action

Amethopterin (disodium) exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of folic acid into tetrahydrofolate, a critical step in DNA synthesis. By blocking this pathway, the compound effectively halts the proliferation of rapidly dividing cells, making it useful in cancer research and treatment . The molecular targets and pathways involved include the folate metabolism pathway and the inhibition of nucleotide synthesis .

Comparison with Similar Compounds

Amethopterin (disodium) is unique compared to other similar compounds due to its specific mechanism of action and broad range of applications. Similar compounds include:

Amethopterin (disodium) stands out due to its specific inhibition of dihydrofolate reductase and its extensive use in both research and clinical settings .

Properties

IUPAC Name

disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOOZCTWOQPA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8Na2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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